molecular formula C9H10ClNO3 B14169551 2-Chloro-4,5-dimethoxybenzaldehyde oxime CAS No. 18093-06-6

2-Chloro-4,5-dimethoxybenzaldehyde oxime

Cat. No.: B14169551
CAS No.: 18093-06-6
M. Wt: 215.63 g/mol
InChI Key: GLHCTUDCOKCRGK-UHFFFAOYSA-N
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Description

2-Chloro-4,5-dimethoxybenzaldehyde oxime is an organic compound with the molecular formula C9H10ClNO3 It is derived from 2-chloro-4,5-dimethoxybenzaldehyde through the formation of an oxime group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4,5-dimethoxybenzaldehyde oxime typically involves the reaction of 2-chloro-4,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5-dimethoxybenzaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The chlorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzaldehyde derivatives.

Scientific Research Applications

2-Chloro-4,5-dimethoxybenzaldehyde oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-chloro-4,5-dimethoxybenzaldehyde oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3,4-dimethoxybenzaldehyde
  • 2-Chloro-4,5-dimethoxybenzaldehyde
  • 2-Chloro-4,5-dimethoxybenzonitrile

Uniqueness

2-Chloro-4,5-dimethoxybenzaldehyde oxime is unique due to the presence of both the oxime group and the chloro and methoxy substituents on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

18093-06-6

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

N-[(2-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C9H10ClNO3/c1-13-8-3-6(5-11-12)7(10)4-9(8)14-2/h3-5,12H,1-2H3

InChI Key

GLHCTUDCOKCRGK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=NO)Cl)OC

Origin of Product

United States

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